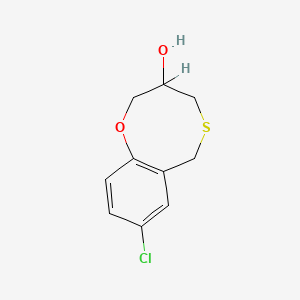
8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol is a heterocyclic compound with the molecular formula C10H11ClOS. It is characterized by the presence of a chlorine atom at the 8th position and a hydroxyl group at the 3rd position on the benzoxathiocin ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorophenol with 1,3-propanedithiol in the presence of a base, followed by cyclization using a suitable oxidizing agent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Chloro-2,3,4,6-tetrahydro-1,5-benzoxathiocine
- 8-Chloro-2,3,4,6-tetrahydro-1,5-benzoxathiocin
- 8-Chlor-2,3,4,6-tetrahydro-1,5-benzoxathiocin
Uniqueness
8-Chloro-3,4-dihydro-2H,6H-1,5-benzoxathiocin-3-ol is unique due to its specific substitution pattern and the presence of both chlorine and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
5424-91-9 |
|---|---|
Formule moléculaire |
C10H11ClO2S |
Poids moléculaire |
230.71 g/mol |
Nom IUPAC |
8-chloro-2,3,4,6-tetrahydro-1,5-benzoxathiocin-3-ol |
InChI |
InChI=1S/C10H11ClO2S/c11-8-1-2-10-7(3-8)5-14-6-9(12)4-13-10/h1-3,9,12H,4-6H2 |
Clé InChI |
OSXWSMBKKVLICS-UHFFFAOYSA-N |
SMILES canonique |
C1C(CSCC2=C(O1)C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


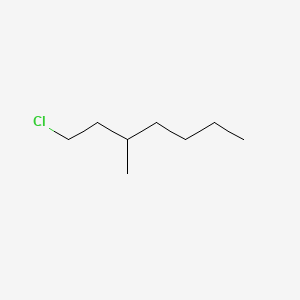

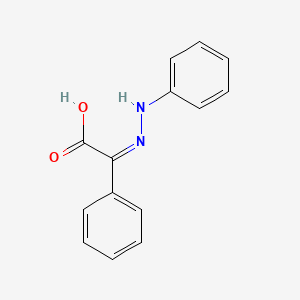
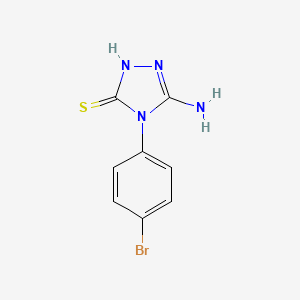
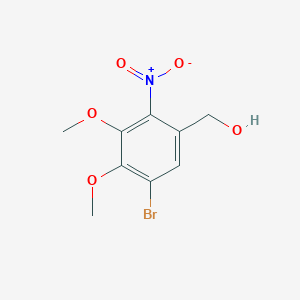
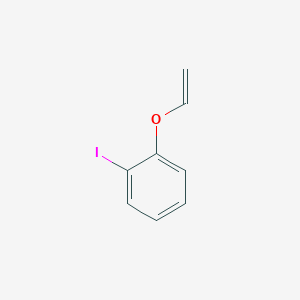
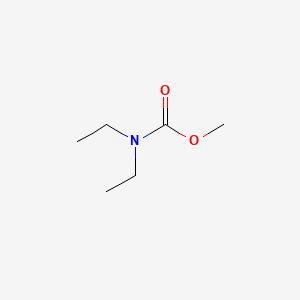
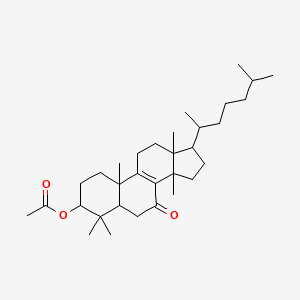
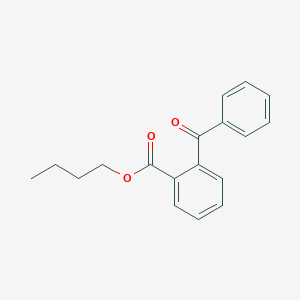
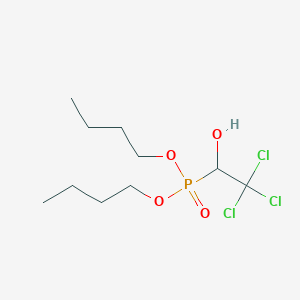
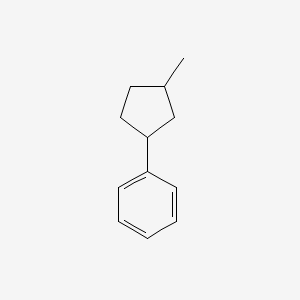
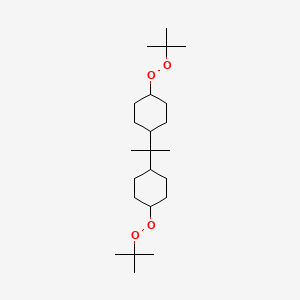
phosphanium bromide](/img/structure/B14744685.png)

